![molecular formula C13H23NO3 B2759404 Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate CAS No. 2029740-99-4](/img/structure/B2759404.png)
Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate
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Description
Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2029740-99-4 . It has a molecular weight of 241.33 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-9(2)11(15)6-10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.33 . It is typically stored at 4°C and is in liquid form . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Bifunctional Compounds
Research demonstrates the utility of tert-butyl azetidine and related compounds in synthesizing bifunctional molecules. For example, Meyers et al. (2009) detailed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential for selective derivatization and exploration of chemical spaces complementary to piperidine systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, & A. Thorarensen, 2009).
Masked Dipoles in Cycloaddition Reactions
Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridines and azetidines as masked 1,3- and 1,4-dipoles for cycloaddition reactions, leading to imidazoline, oxazolidine, and tetrahydropyrimidine products. This study underscores the versatility of azetidine derivatives in organic synthesis (V. Yadav & V. Sriramurthy, 2005).
Amide-Linked Ribonucleoside Dimers
Peterson et al. (1999) utilized tert-butyldimethylsilyl derivatives in synthesizing amide-linked ribonucleoside dimers, showcasing the compound's application in nucleoside chemistry and potential implications for drug development (M. A. Peterson, B. Nilsson, Sanchita Sarker, B. Doboszewski, Weijiang Zhang, & M. Robins, 1999).
Metal-Free Alkoxycarbonylation
Synthesis of N-unfunctionalised Aziridines
Armstrong and Ferguson (2012) developed a method for synthesizing N-unfunctionalised aziridines from tert-butyl cinnamates, showcasing the compound's utility as a synthetic building block for producing a wide range of nucleophiles through selective ring-opening reactions (A. Armstrong & A. Ferguson, 2012).
properties
IUPAC Name |
tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11(15)6-10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLCCXNVWUOGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate |
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